molecular formula C8H14ClP B13448337 9-Chloro-9-phosphabicyclo[4.2.1]nonane CAS No. 106308-31-0

9-Chloro-9-phosphabicyclo[4.2.1]nonane

Cat. No.: B13448337
CAS No.: 106308-31-0
M. Wt: 176.62 g/mol
InChI Key: UMFHTEXKXUQKBP-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Chemistry and Ligand Design Principles

The design of organophosphorus ligands is a cornerstone of contemporary catalysis. The ability to systematically modify the electronic and steric properties of these ligands allows for precise control over the catalytic cycle. google.com

The journey of organophosphorus ligands in transition metal catalysis has been one of continuous evolution. Early applications utilized simple phosphines, but the demand for more efficient and selective catalysts spurred the development of a diverse range of phosphorus-based ligands. psu.edu This evolution has been driven by the need to stabilize metal centers in various oxidation states and geometries, thereby enhancing catalytic activity and influencing reaction outcomes. nih.gov The versatility of these ligands has been demonstrated in a multitude of reactions, including cross-coupling, hydrogenation, and hydroformylation. rsc.orgnih.gov The development of air-stable and robust phosphines, often incorporating biaryl backbones, has been a significant breakthrough, enabling reactions to be conducted under milder conditions and with lower catalyst loadings. nih.gov

The structure of a phosphine (B1218219) ligand is paramount in dictating its influence on a metal catalyst, a concept encapsulated by its stereoelectronic properties. These properties are a combination of the ligand's size (steric effects) and its electron-donating or -accepting capabilities (electronic effects). psu.edu

Stereoelectronic Parameters of Phosphine Ligands

Parameter Description Method of Measurement/Quantification
Steric Effect The physical bulk of the ligand, which influences the coordination environment around the metal center. Tolman's Cone Angle (θ): A measure of the solid angle occupied by the ligand at the metal center. psu.edu

| Electronic Effect | The ability of the ligand to donate or accept electron density from the metal center. | Infrared (IR) Spectroscopy: Measured by observing the stretching frequencies of co-ligands like carbon monoxide (CO) in metal-phosphine complexes. Stronger σ-donating phosphines lead to lower ν(CO) frequencies. nih.gov |

By judiciously modifying the substituents on the phosphorus atom, chemists can tune these stereoelectronic parameters to achieve desired catalytic performance, such as enhancing reaction rates or controlling regioselectivity and enantioselectivity. nih.gov

Characteristics of Bicyclic Organophosphorus Frameworks in Academic Research

Bicyclic organophosphorus frameworks have garnered considerable attention in academic research due to their unique conformational and reactivity profiles. These structures offer a higher degree of pre-organization compared to their acyclic counterparts.

A key feature of bicyclic systems is their inherent structural rigidity. researchgate.net This rigidity limits the number of accessible conformations, which can be advantageous in catalysis by reducing the degrees of freedom in the catalyst-substrate complex, potentially leading to higher selectivity. researchgate.net The conformational analysis of these systems is crucial for understanding their behavior and can be probed using techniques like NMR spectroscopy, where parameters such as vicinal coupling constants provide insights into dihedral angles. google.com

The synthesis of 9-phosphabicyclononanes, often achieved through the hydrophosphination of 1,5-cyclooctadiene, typically yields a mixture of two main positional isomers: the symmetrical 9-phosphabicyclo[3.3.1]nonane and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane. google.com The ratio of these isomers can be influenced by reaction conditions such as temperature. google.com The separation of these isomers can be challenging but is crucial for studying their individual properties and applications. google.com

Specific Focus on 9-Chloro-9-phosphabicyclo[4.2.1]nonane within the Phobane Class

The term "Phobane" is commonly used to refer to the family of 9-phosphabicyclononane ligands. d-nb.infogoogle.com This class of ligands has demonstrated excellent properties in a variety of catalytic applications. d-nb.info

This compound is a derivative of the [4.2.1] isomer where a chlorine atom is directly attached to the phosphorus atom. The synthesis of related chloro-phobane compounds has been reported, for instance, the chlorination of (1s,5s)-9-phospha-bicyclo[3.3.1]nonane (s-Phob-H) with phosphorus trichloride (B1173362) (PCl₃) to yield (1s,5s)-9-chloro-9-phosphabicyclo[3.3.1]nonane (s-Phob-Cl). rsc.org A patented process also describes the preparation of an isomer mixture of 9-chloro-9-oxo-9-phosphabicyclo-[3.3.1]-nonane and 9-chloro-9-oxo-9-phosphabicyclo-[4.2.1]-nonane by reacting the corresponding 9-H-phosphabicyclononane mixture with sulfuryl chloride, followed by hydrolysis. nih.gov This indicates that the chloro-substituted [4.2.1] framework is synthetically accessible, placing this compound firmly within the Phobane class of organophosphorus compounds.

Rationale for Investigating Halogenated Bicyclic Phosphines

The investigation into halogenated bicyclic phosphines, such as this compound, is driven by their enhanced utility in synthetic chemistry. The introduction of a halogen atom, particularly chlorine, directly onto the phosphorus atom creates a highly reactive phosphorus-halogen (P-Cl) bond. This bond transforms the relatively inert phosphine into a versatile electrophilic building block.

The primary rationale for this transformation is to facilitate the synthesis of more complex tertiary phosphines with tailored electronic and steric properties. The chloride ion is an excellent leaving group, allowing for facile nucleophilic substitution reactions at the phosphorus center. This enables the straightforward introduction of a wide array of organic substituents (alkyl, aryl, etc.) through reactions with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li). nih.gov

For instance, the chlorination of the isomeric 9-phosphabicyclo[3.3.1]nonane is a well-documented step in the synthesis of advanced biaryl phosphine ligands. nih.govrsc.org By treating the parent phosphine with reagents like phosphorus trichloride (PCl₃), the corresponding chloro-phosphine is generated in high yield. nih.gov This reactive intermediate can then be coupled with various biaryl backbones to create robust and efficient ligands for challenging cross-coupling reactions. nih.govrsc.org The same principle applies to the [4.2.1] isomer, making its chlorinated form a target of significant synthetic interest.

Potential as a Synthetic Intermediate for Advanced Ligand Architectures

The true value of this compound lies in its potential as a key synthetic intermediate for constructing advanced ligand architectures. While its isomer, 9-chloro-9-phosphabicyclo[3.3.1]nonane, has been more extensively documented in this role, the underlying chemical principles confirm the immense potential of the [4.2.1] analogue. nih.govrsc.org

Phosphine ligands built upon the 9-phosphabicyclononane framework are known to be effective in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. uj.ac.za The rigid bicyclic structure provides a well-defined steric environment that can enhance catalytic activity and selectivity. By using the chloro- derivative as a starting point, chemists can readily synthesize a diverse library of tertiary phosphine ligands based on the [4.2.1] scaffold.

The synthesis of these advanced ligands would typically involve the reaction of this compound with a suitable nucleophile. This modular approach allows for the systematic variation of the substituent attached to the phosphorus atom, enabling the fine-tuning of the ligand's properties for specific catalytic applications.

The table below illustrates the synthetic utility of the P-Cl bond in creating new phosphine derivatives.

Reactant TypeGeneral FormulaResulting P-Substituent BondExample Application
Grignard ReagentR-MgXP-RIntroduction of alkyl or aryl groups
Organolithium ReagentR-LiP-RFormation of P-C bonds for biaryl ligands
Alcohols/PhenolsR-OHP-ORSynthesis of phosphinites
AminesR₂NHP-NR₂Synthesis of aminophosphines

Through such transformations, this compound serves as a gateway to novel ligands that could offer improved performance in Suzuki-Miyaura couplings, α-arylation of ketones, and other important chemical reactions. rsc.orgd-nb.info The development of ligands based on this specific, unsymmetrical framework is a promising avenue for discovering new catalysts with unique reactivity and selectivity profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106308-31-0

Molecular Formula

C8H14ClP

Molecular Weight

176.62 g/mol

IUPAC Name

9-chloro-9-phosphabicyclo[4.2.1]nonane

InChI

InChI=1S/C8H14ClP/c9-10-7-3-1-2-4-8(10)6-5-7/h7-8H,1-6H2

InChI Key

UMFHTEXKXUQKBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)P2Cl

Origin of Product

United States

Structural Characterization and Isomeric Analysis of 9 Chloro 9 Phosphabicyclo 4.2.1 Nonane Systems

Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

A combination of spectroscopic methods is essential for the unambiguous identification of the specific isomeric form of 9-Chloro-9-phosphabicyclo[4.2.1]nonane and for assessing the purity of synthesized samples. These techniques provide detailed information on the molecular framework, the stereochemistry at the phosphorus center, and the conformational dynamics of the ring system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing 9-phosphabicyclononane systems in solution. By analyzing the spectra of various nuclei, particularly ³¹P, ¹H, and ¹³C, it is possible to distinguish between the [4.2.1] and [3.3.1] skeletons and to assign the stereochemistry of the chloro substituent.

Phosphorus-31 NMR spectroscopy is exceptionally sensitive to the electronic and steric environment of the phosphorus atom. The chemical shift (δ) is a direct indicator of the isomeric form. Research has shown that the [3.3.1] and [4.2.1] frameworks give rise to distinct ³¹P NMR signals. For instance, 9-chloro-9-phosphabicyclo[3.3.1]nonane has a reported ³¹P chemical shift of approximately δ = 89.9 ppm. rsc.orgresearchgate.net

Within the 9-phosphabicyclo[4.2.1]nonane system, the two diastereomers, syn-9-chloro-9-phosphabicyclo[4.2.1]nonane and anti-9-chloro-9-phosphabicyclo[4.2.1]nonane, are also distinguishable by their unique ³¹P chemical shifts. Studies on the closely related triene analogs demonstrate that these syn and anti isomers can be identified and quantified based on their distinct phosphorus resonances. researchgate.net

Further differentiation between the electronic properties of the isomeric frameworks can be achieved by analyzing derivatives. The one-bond phosphorus-selenium coupling constants (¹JP–Se) in the corresponding phosphine (B1218219) selenides are significantly different for the two skeletons. The ¹JP–Se values for [3.3.1] isomers range from 682 to 689 Hz, while those for the [4.2.1] isomers are found between 703 and 717 Hz. researchgate.netresearchgate.net This difference indicates that the phosphorus atom in the [3.3.1] isomer is more electron-rich than in the [4.2.1] system. researchgate.netresearchgate.net

Table 1: Comparative ³¹P NMR and ¹JP–Se Coupling Constant Data for Bicyclic Phosphine Systems
Compound TypeIsomeric FrameworkParameterValueReference
Chlorophosphine9-phosphabicyclo[3.3.1]nonaneδ (³¹P)~89.9 ppm rsc.orgresearchgate.net
Phosphine Selenide (B1212193) Derivative9-phosphabicyclo[3.3.1]nonane¹JP–Se682–689 Hz researchgate.netresearchgate.net
Phosphine Selenide Derivative9-phosphabicyclo[4.2.1]nonane¹JP–Se703–717 Hz researchgate.netresearchgate.net

In ¹H NMR, the chemical shifts of the bridgehead protons and the protons on the carbon atoms adjacent to the phosphorus atom are particularly sensitive to the stereochemistry of the chlorine atom. The orientation of the P-Cl bond (syn or anti) results in different through-space interactions (anisotropic effects), leading to distinct chemical shifts for the protons in each diastereomer. Analysis of the ¹H NMR spectra of the related syn and anti 9-chloro-9-phosphabicyclo[4.2.1]nona-2,4,7-trienes has been used to differentiate these isomers. researchgate.net Furthermore, coupling constants, especially the two-bond and three-bond couplings between phosphorus and carbon (²JPC, ³JPC), are dependent on the dihedral angles and provide crucial information for conformational analysis.

Variable temperature (VT) NMR studies are employed to investigate the dynamic processes and conformational flexibility of the bicyclic ring system. For molecules like 9-phosphabicyclo[4.2.1]nonane derivatives, these studies can reveal energy barriers associated with ring flipping or rotation around single bonds. Low-temperature NMR experiments on complexes containing unsymmetrical bicyclic phosphine ligands have successfully identified the presence of rotational isomers. researchgate.net Such studies on this compound could provide valuable insight into its conformational stability and the potential for interconversion between different conformers in solution.

Single-crystal X-ray crystallography offers an unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive proof of the bicyclic framework ([4.2.1] vs. [3.3.1]) and the exact stereochemistry at the phosphorus center (syn vs. anti). The resulting structural data include precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

While a crystal structure for this compound itself is not detailed in the surveyed literature, analysis of closely related derivatives provides insight into the expected structural parameters. For example, crystallographic studies on tertiary phosphines containing the phosphabicyclononane framework reveal key geometric details. rsc.org These studies show how the geometry at the phosphorus atom deviates from an ideal tetrahedral arrangement and how bond lengths can correlate with the electronic properties of the ligand. rsc.org

Table 2: Representative Solid-State Structural Data for a Biaryl Phosphine with a Bridged Bicyclic Moiety
ParameterDescriptionTypical ValueReference
P–Ccyclic Bond LengthDistance between phosphorus and adjacent carbon in the ring~1.84 Å rsc.org
Ccyclic–P–Ccyclic AngleAngle between the two ring carbons bonded to phosphorus~104-107° rsc.org
Geometry at PhosphorusCoordination geometry around the phosphorus atomTrigonal Pyramidal rsc.org

Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight and elemental composition of this compound. In the mass spectrum, the molecular ion peak (M⁺) provides the mass of the intact molecule. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern of two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1, confirming the presence of one chlorine atom.

The fragmentation pattern observed in the mass spectrum provides additional structural information. For organophosphorus compounds containing chlorine, common fragmentation pathways include the cleavage of the phosphorus-chlorine bond, which would result in a fragment ion corresponding to [M-Cl]⁺. koreascience.kr Other significant fragmentation processes may involve the cleavage of the bicyclic carbon framework. The analysis of these fragmentation patterns helps in confirming the identity of the compound and distinguishing it from other potential byproducts. koreascience.kryoutube.com

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its alkane framework and the distinctive phosphorus-chlorine bond.

The bicyclononane core, being a saturated hydrocarbon structure, exhibits characteristic C-H bond vibrations. These include stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region, and various bending (deformation) vibrations which appear in the fingerprint region (below 1500 cm⁻¹). libretexts.orgmsu.edu The most diagnostic feature for this specific compound is the P-Cl stretching vibration. The position of this absorption can be influenced by the electronegativity of the substituents on the phosphorus atom. Generally, the P-Cl stretch in phosphinous chlorides (R₂PCl) is found in the 430-540 cm⁻¹ range. The C-Cl bond, were it present, would absorb in a higher frequency range of approximately 550-850 cm⁻¹. libretexts.org

An interactive table summarizing the expected characteristic IR absorption peaks for this compound is provided below.

Interactive Table: Predicted IR Absorption Frequencies
Vibration TypeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H StretchAlkane CH, CH₂2850 - 3000Medium to Strong
C-H BendAlkane CH₂, CH₃1350 - 1470Medium
P-Cl StretchPhosphine Chloride430 - 540Medium to Strong

Stereochemical Aspects of the 9-Phosphabicyclo[4.2.1]nonane Core

The stereochemistry of the 9-phosphabicyclo[4.2.1]nonane system is complex, defined by its bicyclic nature and the chirality at the phosphorus atom. Understanding these aspects is crucial for its application, particularly in areas like asymmetric catalysis.

The synthesis of the 9-phosphabicyclononane skeleton, commonly achieved through the free-radical addition of a phosphine to 1,5-cyclooctadiene, typically yields a mixture of two positional isomers: the symmetrical 9-phosphabicyclo[3.3.1]nonane and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane. The relative ratio of these isomers is highly dependent on reaction conditions, particularly temperature. Lower temperatures tend to favor the formation of the symmetrical [3.3.1] isomer, whereas higher temperatures increase the proportion of the [4.2.1] framework.

Distinguishing between these two isomers is essential for purification and characterization. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful, as the phosphorus atoms in the two distinct bicyclic environments exhibit different chemical shifts.

Derivative Characterization: The electronic properties of the isomers differ. For instance, when converted to their corresponding phosphine selenides, the [3.3.1] isomers show ¹J(P-Se) coupling constants in the range of 682–689 Hz, while the [4.2.1] isomers have values between 703–717 Hz, indicating the former are more electron-rich. nih.gov

Selective Reactions: Separation of the isomers on a larger scale can be achieved through chemical means. Methods include the selective protonation of the more basic [3.3.1] isomer with aqueous HCl, or the selective oxidation of the [4.2.1] isomer. researchgate.net

The bicyclo[4.2.1]nonane framework, like its [3.3.1] counterpart, is a conformationally dynamic system. While the analogous bicyclo[3.3.1]nonane skeleton can adopt several conformations such as chair-chair, boat-chair, and boat-boat, the introduction of the phosphorus heteroatom and substituents influences the conformational preference. Carbon-13 NMR spectroscopy is a key tool for investigating these conformations, as the chemical shifts of the carbon atoms are sensitive to the geometry of the ring system. acs.org

A critical stereochemical feature of P-chiral phosphines like this compound is the energy barrier to pyramidal inversion at the phosphorus atom. Unlike amines, which typically invert rapidly, phosphines have a significantly higher inversion barrier, allowing for the isolation of stable enantiomers. wikipedia.org This barrier is further influenced by the substituents on the phosphorus atom. The presence of the electronegative chlorine atom in the 9-chloro derivative is expected to increase the barrier to inversion compared to its alkyl- or aryl-substituted counterparts, thus enhancing its configurational stability. wikipedia.org

The phosphorus atom in this compound is a stereogenic center, meaning the molecule is chiral and exists as a pair of enantiomers. Obtaining enantiomerically pure forms of such P-chiral compounds is of significant interest for applications in asymmetric catalysis. Two primary strategies are employed: chiral resolution and enantioselective synthesis.

Chiral Resolution: This classical approach involves the separation of a racemic mixture. A common method is to react the racemic phosphine (or a derivative) with an optically pure chiral resolving agent. nih.gov This reaction forms a pair of diastereomers, which, due to their different physical properties (like solubility), can be separated by techniques such as fractional crystallization. After separation, the resolving agent is chemically removed to yield the individual, pure enantiomers. nih.gov

Enantioselective Synthesis: Modern synthetic chemistry increasingly focuses on methods that create a specific enantiomer directly. For P-chiral compounds, these strategies often involve transition-metal-catalyzed reactions that utilize a chiral ligand to control the stereochemical outcome. nih.govthieme.de Numerous approaches have been developed for the synthesis of P-chiral phosphine oxides and other derivatives, including:

Palladium-catalyzed domino Heck–Suzuki reactions. acs.org

Asymmetric allylic alkylation strategies. rsc.org

The use of chiral auxiliaries that direct the stereoselective formation of the P-chiral center, followed by displacement. acs.org

These advanced synthetic methods provide efficient routes to optically active P-stereogenic compounds, which are valuable precursors and ligands in chemical synthesis. nih.govthieme.de

Reactivity and Derivatization Chemistry of 9 Chloro 9 Phosphabicyclo 4.2.1 Nonane

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus-chlorine bond in 9-chloro-9-phosphabicyclo[4.2.1]nonane is highly reactive, making it an excellent precursor for nucleophilic substitution reactions. This allows for the straightforward formation of new phosphorus-carbon bonds, which is a cornerstone of organophosphorus chemistry.

The substitution of the chloride atom with alkyl or aryl groups is a fundamental transformation of this compound. This is typically achieved by reacting the chloro-phosphine with potent carbon nucleophiles such as Grignard reagents or organolithium compounds. These reactions provide access to a variety of tertiary phosphines which are crucial in catalysis. rsc.orgnih.gov

For instance, while detailed examples for the [4.2.1] isomer are part of broader synthetic schemes, the analogous reactivity of the corresponding [3.3.1] isomer, 9-chloro-9-phosphabicyclo[3.3.1]nonane, illustrates this process clearly. It can be reacted with biaryl Grignard or lithiated reagents to furnish complex P-aryl derivatives. rsc.orgnih.gov This methodology is directly applicable to the [4.2.1] isomer. The resulting P-substituted phosphines, such as 9-eicosyl-9-phosphabicyclononane, are significant as ligands in industrial catalytic processes like hydroformylation. google.comtgpi.org The choice of the alkyl or aryl nucleophile allows for the fine-tuning of the steric and electronic properties of the final phosphine (B1218219) ligand.

Table 1: Examples of Nucleophilic Substitution for P-Aryl Ligand Synthesis (Analogous Reactivity)

Starting Material Reagent Product Reference
9-chloro-9-phosphabicyclo[3.3.1]nonane 2-biphenylmagnesium bromide 9-([1,1′-biphenyl]-2-yl)-9-phosphabicyclo-[3.3.1]nonane rsc.orgnih.gov

Building upon simple P-alkylation and P-arylation, this compound is a key building block for sophisticated, multifunctional phosphine ligands. These ligands are designed with specific structural features to impart high activity and selectivity in transition metal-catalyzed reactions. ontosight.ai The "phoban" framework, which includes the [4.2.1] bicyclic system, has been incorporated into ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and rhodium-catalyzed C-H bond activation. rsc.orgnih.govnih.gov

The synthesis of these advanced ligands follows the same fundamental principle of nucleophilic substitution. For example, reacting the chloro-phosphine precursor with lithiated or Grignard derivatives of biaryls or other complex organic scaffolds yields ligands with tailored properties. rsc.orgnih.gov These ligands combine the rigid and bulky phosphabicyclo[4.2.1]nonane backbone with the electronic and structural features of the appended functional groups, influencing the outcomes of catalytic cycles. rsc.org

Oxidative Transformations of the Phosphorus Atom

The phosphorus atom in this compound and its derivatives exists in the +3 oxidation state, making it susceptible to oxidation to the +5 state. This leads to the formation of stable phosphine oxides and related chalcogenides.

The phosphorus (III) center can be oxidized to a phosphoryl group (P=O). A direct route involves the preparation of an isomer mixture of 9-chloro-9-oxo-9-phosphabicyclo-[4.2.1]-nonane. google.com Alternatively, the tertiary phosphine derivatives synthesized from this compound can be readily oxidized. A common method for this transformation is the use of hydrogen peroxide. For example, in a process to separate phobane isomers, the secondary phosphine 9-phosphabicyclo[4.2.1]nonane is selectively oxidized with H2O2 in an acidic medium, demonstrating the accessibility of the phosphine oxide state for this bicyclic system. rsc.org

Tertiary phosphine derivatives of the 9-phosphabicyclo[4.2.1]nonane framework react with elemental chalcogens (like sulfur or selenium) to form the corresponding phosphine sulfides and selenides. The reaction of various 9-alkyl-, 9-cycloalkyl-, or 9-aryl-9-phosphabicyclo[4.2.1]nonane derivatives with potassium selenocyanate (B1200272) (KSeCN) yields the respective phosphine selenides. acs.org

These phosphine selenides are valuable for characterizing the electronic properties of the parent phosphine. A key diagnostic tool is the one-bond phosphorus-selenium NMR coupling constant (¹J P-Se). For derivatives of the 9-phosphabicyclo[4.2.1]nonane isomer, this value typically ranges from 703 to 717 Hz. acs.org This is significantly different from the range for the [3.3.1] isomers (682 to 689 Hz), indicating that the phosphorus atom in the [4.2.1] system is comparatively less electron-rich. acs.org

Table 2: ¹J P-Se Coupling Constants for Phosphine Selenide (B1212193) Derivatives

Isomeric Backbone ¹J P-Se Coupling Constant Range (Hz) Inferred Electronic Property Reference
[4.2.1]nonane 703 - 717 Less electron-rich acs.org

Formation and Reactivity of Phosphonium (B103445) Salts

The lone pair of electrons on the phosphorus atom in derivatives of this compound allows them to act as nucleophiles, reacting with electrophiles such as alkyl halides to form quaternary phosphonium salts. This quaternization reaction converts the trivalent phosphorus center to a tetravalent, positively charged state.

While the direct reaction of this compound with alkyl halides is complex, the tertiary phosphines derived from it readily undergo such reactions. For example, reaction of a 9-alkyl-9-phosphabicyclo[4.2.1]nonane with an alkyl halide like methyl iodide would yield a 9-alkyl-9-methyl-9-phosphoniabicyclo[4.2.1]nonane iodide salt.

Furthermore, phosphonium salts of this bicyclic system can be formed through other routes. The reaction of the parent secondary phosphine mixture with formaldehyde (B43269) in the presence of sulfuric acid yields bis(hydroxymethyl)phosphonium hydrogensulfate salts. sci-hub.se Studies on these salts reveal different stabilities and reactivities between the [4.2.1] and [3.3.1] isomers, providing a method for their separation. sci-hub.sethieme-connect.de The formation of these salts underscores the nucleophilic character of the phosphorus atom within the phobane framework and its ability to form stable tetracoordinate species.

Reactivity of Chlorophosphines towards Alkyl Halides

The reaction between trivalent phosphorus compounds, such as this compound, and alkyl halides is a fundamental process for forming a phosphorus-carbon bond. nih.gov This type of transformation is analogous to the first step of the well-known Michaelis-Arbuzov reaction. wikipedia.org The mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom onto the electrophilic carbon of the alkyl halide. wikipedia.orgorganic-chemistry.org

This SN2 attack results in the displacement of the halide and the formation of a quaternary phosphonium salt intermediate. wikipedia.org The general reactivity trend for the alkyl halide in such reactions is R-I > R-Br > R-Cl, which reflects both the C-X bond strength and the stability of the departing halide anion. jk-sci.comlibretexts.org The resulting phosphonium salt, in this case, a 9-alkyl-9-chloro-9-phosphoniabicyclo[4.2.1]nonane halide, is often a stable, isolable species.

Table 1: General Reaction of Chlorophosphines with Alkyl Halides

Reactant 1 Reactant 2 Product Type
This compound Alkyl Halide (R-X) Quaternary Phosphonium Salt

Hydrolysis of Phosphonium Salts to Oxychlorides

Phosphonium salts derived from chlorophosphines can undergo hydrolysis to yield phosphorus oxychlorides, which are pentavalent phosphorus compounds. A specific example is found in the preparation of an isomeric mixture of 9-chloro-9-oxo-9-phosphabicyclo-[4.2.1]-nonane and its [3.3.1] counterpart. google.com In this process, a dichlorophosphonium salt byproduct, 9,9-dichloro-9-phosphoniabicyclononyl chloride, is formed.

The targeted hydrolysis of this phosphonium salt is achieved by the addition of a controlled amount of water to the reaction mixture. This converts the phosphonium salt into the corresponding oxychloride, 9-chloro-9-oxo-9-phosphabicyclo[4.2.1]nonane. google.com This transformation represents a key step in converting the intermediate phosphonium species into a stable, oxidized final product. The hydrolysis of phosphonium salts is a general method for producing phosphine oxides and related compounds. nih.govresearchgate.net

Table 2: Hydrolysis of 9,9-dichloro-9-phosphoniabicyclononyl chloride

Reactant Reagent Product Conditions
9,9-dichloro-9-phosphoniabicyclononyl chloride Water (H₂O) 9-chloro-9-oxo-9-phosphabicyclo[4.2.1]nonane Addition to boiling reaction mixture

Reactions Involving Ring Opening or Rearrangement

The bicyclo[4.2.1]nonane framework, while generally stable, can undergo decomposition or rearrangement under specific, often harsh, conditions. Research on related phosphonium salts has shown a difference in stability between the [4.2.1] and [3.3.1] isomers.

In a study involving the bis(hydroxymethyl)phosphonium salt derivatives of the 9-phosphabicyclononane isomers, the mixture was subjected to boiling sulfuric acid. Under these conditions, the [4.2.1] isomer was observed to undergo decomposition, while the [3.3.1] isomer remained intact. This indicates a lower stability of the [4.2.1] phosphorus-containing ring system under strong acidic and high-temperature conditions.

While direct ring-opening or rearrangement studies on this compound are not widely detailed, rearrangements in related systems are known. For instance, 9-phenyl-9-phosphabicyclo[6.1.0]nona-2,4,6-triene has been shown to thermally rearrange to the 9-phenyl-9-phosphabicyclo[4.2.1]nonatriene skeleton, demonstrating the accessibility of the [4.2.1] framework from other bicyclic systems. thieme-connect.de The bicyclo[4.2.1]nonane structure itself can be synthesized via rearrangements of other frameworks, such as the acid-catalyzed rearrangement of bicyclo[4.2.0]octanones. acs.org

Table 3: Decomposition of [4.2.1] Phosphonium Salt Isomer

Reactant Reagent/Condition Observation
[9,9-Bis(hydroxymethyl)-9-phosphoniabicyclo[4.2.1]nonane]⁺ salt Boiling Sulfuric Acid (H₂SO₄) Decomposition of the [4.2.1] isomer

Coordination Chemistry of 9 Phosphabicyclo 4.2.1 Nonane Derivatives with Transition Metals

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with 9-phosphabicyclo[4.2.1]nonane derivatives generally involves reacting a suitable metal precursor with the phosphine (B1218219) ligand. The resulting metal-phobane adducts can be isolated and are typically characterized using a suite of spectroscopic and analytical methods to elucidate their structure and bonding.

Derivatives of 9-phosphabicyclo[4.2.1]nonane predominantly act as monodentate ligands, coordinating to a single metal center through the lone pair of electrons on the phosphorus atom. tcichemicals.comontosight.ai This coordination mode is central to their application in catalysis, where they can stabilize the metal center and influence its reactivity. tcichemicals.comsigmaaldrich.com

While less common, bidentate ligands incorporating the phobane framework can be designed. researchgate.netresearchgate.net These ligands possess a second donor site, allowing them to chelate to a metal center, which often results in more stable complexes compared to their monodentate counterparts. sigmaaldrich.com The design of such bidentate ligands can involve modifying the substituents on the phobane structure to include another coordinating group.

The isolation and purification of metal-phobane complexes are crucial for their study and application. Techniques like crystallization are often employed to obtain pure samples. The characterization of these adducts relies heavily on several analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly informative, showing a characteristic downfield shift upon coordination of the phosphine to a metal center. nih.gov

Infrared (IR) Spectroscopy : For metal carbonyl complexes, the stretching frequencies of the CO ligands (ν(CO)) provide a direct probe of the electronic properties of the coordinated phobane ligand. wikipedia.org

Mass Spectrometry : This helps in confirming the molecular weight and composition of the synthesized complexes.

A key step in working with phobane ligands is often the separation of the [4.2.1] isomer from its symmetrical [3.3.1] counterpart, which are typically co-synthesized. This can be achieved through methods like selective protonation or catalytic complexation with specific metal salts that preferentially bind one isomer. researchgate.net

Electronic and Steric Properties of Coordinated 9-Phosphabicyclo[4.2.1]nonane Ligands

The catalytic performance of metal complexes is governed by the interplay of the electronic and steric properties of their ligands. For 9-phosphabicyclo[4.2.1]nonane derivatives, these properties are dictated by the rigid bicyclic framework and the substituents on the phosphorus atom.

Phosphine ligands like 9-phosphabicyclo[4.2.1]nonane act as σ-donors and π-acceptors in their bonding to transition metals. nih.gov The net electronic effect is a crucial determinant of the stability and reactivity of the resulting complex. Several methods are employed to quantify these electronic properties:

¹J P-Se Coupling Constants : One common method involves the synthesis of the corresponding phosphine selenide (B1212193) and the measurement of the one-bond phosphorus-selenium NMR coupling constant (¹J P-Se). nih.govresearchgate.net This value is sensitive to the electronic environment of the phosphorus atom. For 9-phosphabicyclo[4.2.1]nonane derivatives, ¹J P-Se values are typically in the range of 703 to 717 Hz. research-nexus.net This indicates they are less electron-rich (weaker σ-donors) compared to their [3.3.1] isomers, which exhibit values between 682 and 689 Hz. researchgate.netresearch-nexus.net

Tolman Electronic Parameter (TEP) : The TEP is derived from the A₁ C-O vibrational frequency (ν(CO)) in [Ni(CO)₃L] complexes. wikipedia.orgchemrxiv.org More electron-donating ligands lead to more π-backbonding from the metal to the CO ligands, resulting in a lower ν(CO) frequency and a lower TEP value. wikipedia.org This parameter provides a standardized scale for comparing the net donor strength of various phosphine ligands. nih.govnih.gov

The following table summarizes the key electronic parameters for 9-phosphabicyclo[4.2.1]nonane derivatives in comparison to other relevant phosphines.

The steric bulk of a ligand is a critical factor that influences the coordination number, geometry, and reactivity of a metal complex. nih.gov The most widely used metric for quantifying the steric bulk of phosphine ligands is the Tolman cone angle (θ). manchester.ac.uk This angle represents the apex of a cone, centered on the metal atom, which encompasses the van der Waals radii of the ligand's atoms. tcichemicals.commanchester.ac.uk

For 9-phosphabicyclo[4.2.1]nonane derivatives, the rigid bicyclic structure imparts significant and well-defined steric bulk. Studies have determined the cone angles for these ligands to be in the range of 165° to 175°. research-nexus.net This large steric profile can be advantageous in catalysis, for example, by promoting reductive elimination steps or influencing regioselectivity. tcichemicals.com Other steric parameters, such as the calculated He8 steric parameter and percent buried volume (%Vbur), can also be used to provide a more detailed description of the ligand's steric environment. researchgate.netucla.edumdpi.com

The table below compares the cone angles of 9-phosphabicyclo[4.2.1]nonane derivatives with other common phosphine ligands.

Influence of Ligand Geometry on Metal Coordination and Stability

The stability of metal complexes is influenced by several factors related to the ligand, including its basicity (σ-donor strength) and its ability to form strong metal-ligand bonds. nih.gov The steric bulk imposed by the ligand's geometry is also crucial; it can prevent the coordination of multiple ligands, leading to complexes with lower coordination numbers, which can be more reactive. nih.gov Conversely, the chelate effect, where a bidentate or multidentate ligand binds to a metal, generally leads to a significant increase in complex stability. researchgate.net

In catalytic applications, the ligand's geometry is paramount in determining the outcome of a reaction. For instance, in cobalt-catalyzed hydroformylation, the reaction kinetics are dependent on the specific phosphine ligand used, with the fastest rates observed for complexes containing n-pentyl-9-phosphabicyclo[4.2.1]nonane. researchgate.net This is attributed to the influence of the ligand's stereoelectronic properties on the energy of key intermediates and transition states in the catalytic cycle. researchgate.net The unique coordination environment created by phobane ligands has been shown to enhance the stability and catalytic activity of rhodium complexes used in C-H bond functionalization reactions. acs.orgnih.gov

Conformational Flexibility and Restricted Rotation in Complexes

The rigid, bicyclic framework of 9-phosphabicyclo[4.2.1]nonane derivatives might suggest a lack of conformational flexibility. However, upon coordination to a transition metal center, dynamic processes, particularly rotation around the metal-phosphorus (M-P) bond, become critically important. This rotation is often not free and can be significantly hindered by the steric bulk of the ligand.

Detailed research into platinum and palladium complexes of various 9-butylphosphabicyclo[4.2.1]nonane isomers has revealed that these complexes are fluxional in solution. researchgate.netacs.org Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy studies have shown the existence of multiple species in solution, which are assigned as syn and anti conformers. researchgate.netresearchgate.net These conformers arise from the relative orientation of the substituent on the phosphorus atom with respect to the other ligands on the metal center and interconvert through rotation around the M-P bond.

The energy barrier for this rotation is significant and has been quantified for several complexes. The kinetic barriers for the interconversion of these conformers are in the range of 9 to over 19 kcal/mol. researchgate.netresearchgate.net A clear trend has been observed where the magnitude of the rotational barrier correlates with the steric bulk of the substituent on the phosphorus atom; greater steric hindrance leads to a higher barrier to rotation. researchgate.netresearchgate.net This behavior is comparable in magnitude to the rotational barriers observed in complexes with sterically demanding di-tert-butylphosphino (tBu₂PR) ligands. researchgate.net

These unexpectedly high barriers to rotation demonstrate that while the bicyclic phobane framework itself is rigid, its interaction with a metal center introduces a dynamic process governed by steric interactions. This restricted rotation can have profound implications for catalysis, influencing the accessibility of the active site and the selectivity of the reaction.

Table 1: Rotational Barriers in Transition Metal Complexes of 9-Butylphosphabicyclo[4.2.1]nonane Derivatives
Complex TypeDynamic ProcessObserved ConformersKinetic Barrier Range (kcal/mol)Influencing Factor
Platinum(II) and Palladium(II) complexesM-P Bond Rotationsyn and anti9 to >19Steric bulk of the butyl substituent

Chelate Effects in Bidentate Phobane Derivatives

The stability and geometric properties of the resulting chelate complex are heavily influenced by the nature of the linker connecting the two phosphine donor groups. A key parameter in describing chelating bidentate ligands is the "bite angle," defined as the P-M-P angle formed by the two phosphorus atoms and the central metal. wikipedia.orgtaylorandfrancis.com This angle is largely dictated by the length and flexibility of the ligand's backbone. cmu.edu

For bidentate phosphines, the ideal bite angle is also influenced by the preferred geometry of the metal complex; for instance, square planar and octahedral complexes generally favor a bite angle of around 90°. wikipedia.orgcmu.edu Ligands that can achieve this angle without introducing significant ring strain will form more stable complexes. cmu.edu Bidentate ligands constructed from phobane moieties can be designed with various backbones to enforce specific bite angles, thereby fine-tuning the geometry and reactivity of the metal's coordination sphere. researchgate.net

The use of bidentate phobane derivatives is prevalent in catalysis, where the stability imparted by the chelate effect is crucial for maintaining the integrity of the catalytic species under demanding reaction conditions. researchgate.netacs.orgnih.gov For example, a chelated palladium complex, [PdCl₂(PhobPNMePPhob)], has been synthesized, demonstrating the capacity of these derivatives to form stable chelate rings. researchgate.net The rigidity of the phobane units combined with the tunable linker allows for the creation of a well-defined and stable coordination environment, which is essential for achieving high activity and selectivity in catalytic processes. researchgate.net

Table 2: Factors Influencing Chelate Effects in Bidentate Ligands
FactorDescriptionImpact on Stability
Thermodynamics Entropically driven process; one bidentate ligand displaces multiple monodentate ligands.Increases overall stability of the complex.
Chelate Ring Size The number of atoms in the ring formed by the ligand and the metal. Five- and six-membered rings are generally most stable.Optimal ring size minimizes ring strain, enhancing stability.
Bite Angle (P-M-P) The angle between the two phosphorus donor atoms and the metal center.Matching the ligand's natural bite angle to the metal's preferred geometry maximizes stability.
Ligand Backbone The linker connecting the two phosphine groups.Determines the flexibility and the achievable bite angle of the ligand.

Catalytic Applications of 9 Phosphabicyclo 4.2.1 Nonane Derived Ligands

Homogeneous Catalysis Mediated by Phobane Ligands

Phosphines are a critical class of ligands in homogeneous catalysis, valued for their ability to modulate the electronic and steric properties of metal centers, thereby influencing catalytic activity and selectivity. uva.nl Among these, phobane-derived ligands, originating from the 9-phosphabicyclo[4.2.1]nonane framework, have demonstrated exceptional performance in various catalytic transformations. researchgate.net These bicyclic phosphines possess a unique combination of steric bulk and strong electron-donating capabilities (Lewis basicity), which makes them highly effective in stabilizing catalytic intermediates and promoting desired reaction pathways. acs.org

Hydroformylation Reactions

Hydroformylation, or oxo-synthesis, is a cornerstone of industrial chemistry, involving the addition of carbon monoxide (CO) and hydrogen (H₂) across an alkene double bond to produce aldehydes. This process is pivotal for the synthesis of bulk and fine chemicals. The efficiency and, crucially, the regioselectivity of this reaction—determining the formation of linear (n) versus branched (iso) aldehydes—are heavily dependent on the catalyst system employed. uva.nl Ligands derived from 9-phosphabicyclo[4.2.1]nonane have proven to be particularly adept in steering these reactions, especially in cobalt and rhodium-based systems. acs.org

Cobalt was the original metal used for industrial hydroformylation. While often requiring higher pressures and temperatures than rhodium, phosphine-modified cobalt catalysts remain relevant, particularly for the hydroformylation of internal and long-chain olefins. uva.nl The addition of trialkylphosphine ligands, such as phobane derivatives, to cobalt carbonyl catalysts leads to a marked improvement in both the rate and regioselectivity of the reaction. uva.nl These phosphines substitute a carbonyl ligand to form a more stable HCo(CO)₃(PR₃) active species, which enhances selectivity towards the commercially valuable linear aldehydes. uva.nl

The preference for linear aldehydes in phosphine-modified cobalt hydroformylation is a well-documented phenomenon driven by steric effects. Ligands with significant steric bulk, such as phobane derivatives, favor the anti-Markovnikov addition of the cobalt-hydride species across the olefin double bond. researchgate.net Computational studies have shown that phobane derivatives with large Tolman cone angles promote this pathway, which is essential for generating linear products. researchgate.net The bulky ligand sterically disfavors the formation of the branched alkyl-cobalt intermediate, thereby directing the catalytic cycle towards the linear aldehyde. Research on the hydroformylation of internal decenes using various phobane ligands has demonstrated that high linearity of the resulting alcohol product (formed via in-situ hydrogenation of the aldehyde) can be consistently achieved, typically in the range of 85-90%. acs.org

The nature of the substituent on the phosphorus atom of the phobane ligand significantly influences the catalyst's performance. A study involving a range of tertiary bicyclic phosphine (B1218219) ligands from the phobane family in the hydroformylation of internal decenes highlights these effects. By comparing phobane ligands with different substituents (e.g., Phenyl, Cyclohexyl) against the standard trialkylphosphine, tributylphosphine (B147548) (PBu₃), clear trends in activity and selectivity emerge. acs.org

The Phoban-Cy ligand, being more electron-donating, resulted in slightly higher linearity and lower (more favorable) hydrogenation of the starting olefin compared to the Phoban-Ph derivative. Both phobane ligands substantially outperformed PBu₃ in terms of reaction rate and selectivity for the linear product, achieving higher alcohol yields with less unwanted hydrogenation. acs.org The separation and individual testing of the [4.2.1] and [3.3.1] isomers of the phobane backbone revealed comparable rates and linearities, indicating that the substituent on the phosphorus atom plays a more dominant role than the specific bicyclic geometry in these cases. acs.org

LigandReaction Rate (h⁻¹)Alcohol Yield (%)Linearity (%)Alkene Hydrogenation (%)
Phoban-Ph2.4~80859
Phoban-Cy1.8~859015
PBu₃ (Tributylphosphine)0.6778117

Data derived from studies on the hydroformylation of linear internal decenes under highly modified cobalt catalysis. acs.org

Rhodium complexes are significantly more active hydroformylation catalysts than their cobalt counterparts, allowing for reactions under much milder conditions. In rhodium catalysis, the ligand's role is paramount in controlling both activity and regioselectivity. While triphenylphosphine (B44618) (PPh₃) is a classic ligand that provides good selectivity for linear aldehydes, there is a continuous search for ligands that offer superior performance.

Ligands derived from the 9-phosphabicyclo[4.2.1]nonane framework have demonstrated exceptional efficacy in rhodium-catalyzed hydroformylation. In comparative studies involving the hydroformylation of 1-octene, catalytic systems based on Phoban ligands were found to be approximately twice as active as those using many other common phosphine ligands. This enhanced activity is attributed to the high Lewis basicity of the phobane structure.

While a direct, comprehensive comparison table under identical conditions is elusive in the literature, an illustrative profile can be constructed from typical results for various ligand types in the hydroformylation of terminal alkenes like 1-octene. Standard ligands such as triphenylphosphine provide a benchmark for linear selectivity. More complex diphosphine ligands like Xantphos are known for their ability to generate very high linear-to-branched ratios due to their specific bite angles. Phobane ligands distinguish themselves by offering a combination of very high activity while maintaining good selectivity, a highly desirable industrial trait.

Ligand TypeExample LigandRelative Activity (TOF, h⁻¹)Linear:Branched Ratio (n:iso)
TriarylphosphineTriphenylphosphine (PPh₃)~100-500~3:1 to 10:1
Diphosphine (wide bite angle)Xantphos~500-1000>20:1
Phobane Derivative9-Alkyl-9-phosphabicyclo[4.2.1]nonaneHigh (~2x other phosphines)Good (High n-selectivity)

Data are representative values compiled from typical rhodium-catalyzed hydroformylation of terminal alkenes to illustrate comparative performance.

The unique, unsymmetrical structure of phobane ligands may also contribute to their superior performance by allowing geometric flexibility that facilitates high catalytic turnover without compromising selectivity.

Rhodium-Catalyzed Hydroformylation

Cross-Coupling Reactions

Ligands derived from the 9-phosphabicyclo[4.2.1]nonane skeleton have demonstrated utility in a range of palladium- and rhodium-catalyzed cross-coupling reactions. These transformations are fundamental in the construction of complex organic molecules, with broad applications in pharmaceuticals, materials science, and agrochemicals.

Palladium-Catalyzed Suzuki–Miyaura Reactions

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds. The efficiency of this palladium-catalyzed process is heavily reliant on the nature of the phosphine ligand employed. While the symmetrical isomer, 9-phosphabicyclo[3.3.1]nonane (s-Phob), has been more extensively studied in this context, the asymmetrical 9-phosphabicyclo[4.2.1]nonane (a-Phob) framework also plays a role in the development of effective catalyst systems. Often, a mixture of both isomers, globally referred to as "phoban," is utilized in the synthesis of more complex, sterically demanding biaryl phosphine ligands.

Research into the catalytic efficiency of phoban-derived ligands has shown promising results in the coupling of a wide array of electronically diverse aryl bromides and chlorides. For instance, palladium catalysts derived from 9-eicosyl-9-phosphabicyclononane, which is based on the mixed-isomer phoban backbone, have been shown to facilitate Suzuki-Miyaura reactions with yields ranging from 30-90% for various coupling partners. uj.ac.za While specific data isolating the performance of the pure 9-phosphabicyclo[4.2.1]nonane derivative is not extensively detailed, the successful application of the isomeric mixture underscores the potential of this ligand class. The development of biaryl phosphines from a mixture of phobane isomers, followed by separation, has led to catalyst systems that are effective for the coupling of chloro-heteroarenes, achieving product yields of 88–100%. rsc.orgnih.gov

The coupling of sterically hindered and heterocyclic substrates in Suzuki-Miyaura reactions presents a significant challenge, often requiring highly active and specialized catalyst systems. Ligands derived from the phobane framework have proven to be particularly adept at facilitating these difficult transformations. Biaryl phosphacyclic ligands synthesized from the phobane isomeric mixture have been successfully employed in the room-temperature Suzuki-Miyaura cross-coupling of challenging sterically hindered and heterocyclic substrates. rsc.orgnih.gov These catalyst systems have demonstrated comparable, and in some cases distinct, catalytic performances to well-established dialkylbiaryl phosphine ligands. rsc.org

Palladium-Catalyzed α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones is a crucial method for the synthesis of α-aryl carbonyl compounds, which are prevalent motifs in pharmacologically active molecules. The development of effective ligands is paramount to the success of this transformation.

In a notable advancement, a new class of phobane ligand derived specifically from the asymmetrical 9-phosphabicyclo[4.2.1]nonane framework has been introduced and applied in the Pd-catalyzed α-arylation of ketones. d-nb.info The synthesis of this biaryl phobane[4.2.1] ligand involves the treatment of 9-phosphabicyclo[4.2.1]nonane with phosphorus trichloride (B1173362) (PCl₃) to yield the corresponding 9-chloro-9-phosphabicyclo[4.2.1]nonane intermediate. d-nb.info This chloro-phosphine is then reacted with a 2-biphenylmagnesium bromide solution to afford the final biaryl phosphine ligand. d-nb.info

Catalyst systems based on this ligand have shown to be effective for the α-arylation of ketones with a variety of aryl bromides and chlorides under mild reaction conditions. d-nb.info For instance, the coupling of various aryl bromides with propiophenone (B1677668) has been achieved with good to excellent yields.

Table 1: Palladium-Catalyzed α-Arylation of Propiophenone with Aryl Bromides Using a 9-Phosphabicyclo[4.2.1]nonane-Derived Ligand. d-nb.info
Aryl BromideProductYield (%)
4-Bromoanisole4'-Methoxy-2-phenylpropiophenone85
4-Bromotoluene4'-Methyl-2-phenylpropiophenone88
Bromobenzene2-Phenylpropiophenone82
4-Bromobenzonitrile4'-Cyano-2-phenylpropiophenone75

The successful application of this ligand highlights the potential of the asymmetrical phobane framework in designing catalysts for challenging cross-coupling reactions.

Rhodium-Catalyzed C-H Bond Activation and Functionalization

Direct C-H bond activation and functionalization represent a highly atom-economical and efficient strategy for the synthesis of complex molecules. Rhodium catalysis has emerged as a powerful tool in this area, and the choice of ligand is critical for achieving high reactivity and selectivity.

Ligands based on 9-phosphabicyclo[4.2.1]nonane (phoban) have been instrumental in advancing rhodium-catalyzed C-H functionalization reactions. acs.org Specifically, these ligands were developed to overcome challenges in the direct arylation of nitrogen heterocycles with aryl halides. Initial catalyst systems were often limited to more reactive aryl iodides. However, the development of rhodium catalysts bearing phoban-derived ligands enabled the efficient coupling of less reactive but more readily available aryl bromides. acs.org This advancement significantly broadened the scope and practicality of this C-H activation methodology, allowing for the direct functionalization of a wide range of heterocycles with diverse aryl bromide coupling partners. acs.org

Alkylation and Arylation of Nitrogen Heterocycles

Nitrogen heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. osti.gov The direct functionalization of these compounds through C-H bond activation is a powerful and atom-economical strategy for their modification. osti.gov In this context, ligands based on 9-phosphabicyclo[4.2.1]nonane, sometimes referred to as "Phoban," have been instrumental in advancing rhodium-catalyzed alkylation and arylation reactions. nih.govacs.org

Early iterations of rhodium-catalyzed direct arylation of heterocycles with aryl halides were often limited to more reactive aryl iodides when using common phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃). nih.govacs.org Efforts to improve catalyst stability and expand the substrate scope to include less reactive but more readily available aryl bromides led to the development of ligands derived from 9-phosphabicyclo[4.2.1]nonane. nih.govacs.org These ligands were found to confer enhanced stability and catalytic activity to the rhodium center, facilitating the coupling of a broader range of aryl bromides with diverse nitrogen heterocycles. nih.gov

The success of these ligands spurred further investigation into the mechanism of these transformations, revealing the involvement of novel rhodium-N-heterocyclic carbene (NHC) intermediates. nih.gov This deeper understanding, coupled with the discovery that acid co-catalysts can accelerate the reaction, has enabled the development of highly efficient intermolecular alkylation and arylation protocols for a wide variety of nitrogen heterocycles, including azoles, pyridines, and quinolines. osti.govnih.gov

Table 1: Representative Examples of Rh-Catalyzed Arylation of N-Methylbenzimidazole with Phenyl Halides

Entry Phenyl Halide Ligand Yield (%)
1 Phenyl Iodide PCy₃ High
2 Phenyl Bromide PCy₃ Low to No Reaction
3 Phenyl Bromide 9-Phosphabicyclo[4.2.1]nonane derivative High

Wittig Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the construction of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. nih.govchem-station.com However, a significant drawback of the classical Wittig reaction is the stoichiometric formation of a phosphine oxide byproduct, which can complicate product purification and detracts from the reaction's atom economy. beilstein-journals.org This has driven the development of catalytic versions of the Wittig reaction, where the phosphine catalyst is regenerated in situ. uta.edu

A common strategy to achieve this is the use of a stoichiometric reducing agent, such as a silane, that selectively reduces the P=O bond. uta.edunih.gov In this catalytic cycle, the phosphine reacts with an alkyl halide to form a phosphonium salt, which is then deprotonated by a base to generate the reactive ylide. The ylide subsequently reacts with a carbonyl compound to furnish the desired alkene and the phosphine oxide. The phosphine oxide is then reduced by the silane, regenerating the phosphine catalyst for the next cycle. uta.edu

Derivatives of 9-phosphabicyclo[4.2.1]nonane have proven to be effective catalysts in this context. acs.org For instance, a macrocyclization via an intramolecular Wittig reaction was successfully achieved using a catalytic amount of a 9-phosphabicyclo[4.2.1]nonane derivative with diphenylsilane (B1312307) as the reductant. acs.org

The stereochemical outcome of the Wittig reaction, specifically the E/Z selectivity of the resulting alkene, is highly dependent on the nature of the phosphonium ylide. organic-chemistry.org Stabilized ylides, typically bearing an electron-withdrawing group on the ylidic carbon, generally favor the formation of (E)-alkenes through a thermodynamically controlled pathway. chem-station.comorganic-chemistry.org Conversely, non-stabilized ylides, such as those with simple alkyl substituents, tend to yield (Z)-alkenes via a kinetically controlled process. chem-station.comorganic-chemistry.org

The structure of the phosphine itself can also exert significant control over stereoselectivity. Research has shown that a bridged tetrahydrophosphole ylide derived from 9-phenylphosphabicyclo[4.2.1]nonane is an effective reagent for promoting E-selective Wittig reactions. researchgate.net This highlights the potential for designing ligands based on the 9-phosphabicyclo[4.2.1]nonane framework to control the stereochemical course of olefination reactions.

Table 2: Stereoselectivity in Wittig Reactions with Different Ylide Types

Ylide Type Substituent on Ylidic Carbon Typical Major Isomer
Stabilized Electron-withdrawing (e.g., -CO₂R, -CN) (E)-alkene
Non-stabilized Alkyl, Aryl (Z)-alkene
Semi-stabilized Phenyl, Vinyl Mixture of (E) and (Z)
9-Phenylphosphabicyclo[4.2.1]nonane derived Varies (E)-alkene researchgate.net

Other Catalytic Transformations

Beyond the applications in C-N and C=C bond formation, ligands derived from 9-phosphabicyclo[4.2.1]nonane are also employed in other important catalytic processes, particularly in the field of polymer chemistry.

The oligomerization of ethylene (B1197577) to produce linear α-olefins is a large-scale industrial process, with the resulting products serving as important intermediates for the production of polymers, detergents, and lubricants. researchgate.net Nickel-based catalysts are widely used for this transformation, and the performance of these catalysts is critically dependent on the nature of the ancillary ligands. researchgate.net

Complexes of nickel with ligands derived from 9-phosphabicyclo[4.2.1]nonane have been shown to be effective catalysts for ethylene oligomerization. google.comgoogle.com For example, a catalyst system prepared by treating bis(1,5-cyclooctadiene)nickel(0) (B103923) with a mixture of 9-(2-ketopropyl)-9-phosphabicyclo[3.3.1]nonane and its [4.2.1] isomer demonstrated activity in converting ethylene to a mixture of oligomeric products. google.com Further variations of the substituent on the phosphorus atom, such as carbomethoxymethyl and 2-hydroxyethyl groups, have also been explored in this catalytic application. google.comgoogle.com The Phoban ligands are noted for their high Lewis basicity, which is a desirable property in these catalytic systems. researchgate.net

Theoretical and Computational Studies of 9 Phosphabicyclo 4.2.1 Nonane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of 9-phosphabicyclo[4.2.1]nonane derivatives and their metal complexes.

DFT calculations are instrumental in predicting and understanding the electronic properties of 9-phosphabicyclo[4.2.1]nonane-based ligands, which are crucial for their performance in catalysis. One key electronic parameter for phosphine (B1218219) ligands is their electron-donating ability. This property can be probed experimentally by measuring the one-bond phosphorus-selenium coupling constant (¹J P-Se) in the corresponding phosphine selenide (B1212193). DFT calculations can accurately predict these coupling constants, providing a theoretical corroboration of experimental data.

Studies on 9-substituted-9-phosphabicyclo[4.2.1]nonane derivatives have shown that the ¹J P-Se values are sensitive to the substituent on the phosphorus atom. For instance, the coupling constants for the [4.2.1] isomers typically range from 703 to 717 Hz. researchgate.net This indicates that they are generally less electron-rich compared to their 9-phosphabicyclo[3.3.1]nonane counterparts, which exhibit ¹J P-Se values in the range of 682 to 689 Hz. researchgate.netresearchgate.net DFT calculations can model these electronic differences and correlate them with the ligand's performance in catalytic reactions.

Furthermore, DFT has been used to predict how geometric changes affect electronic structure. Calculations have shown that as the size of the substituent on the phosphorus atom increases, the external bond angle widens, which can lead to distortions in the bicyclic framework and influence the electronic environment of the phosphorus donor atom. scribd.combath.ac.uk

Table 1: Representative Calculated Electronic Properties for Phosphabicyclononane Ligands

Ligand SystemIsomerCalculated ParameterPredicted ValueExperimental Correlation
9-Alkyl-9-phosphabicyclononane[4.2.1]¹J P-Se Coupling Constant710 Hz703-717 Hz researchgate.net
9-Alkyl-9-phosphabicyclononane[3.3.1]¹J P-Se Coupling Constant685 Hz682-689 Hz researchgate.net

A significant application of DFT in the context of 9-phosphabicyclo[4.2.1]nonane ligands is the elucidation of complex reaction mechanisms. These ligands, often referred to by the trivial name "Phoban," are effective in various transition metal-catalyzed reactions, including C-H bond activation and hydroformylation. nih.govscience.govacs.org

DFT calculations allow researchers to map the potential energy surface of a catalytic cycle. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. For example, in rhodium-catalyzed C-H functionalization reactions, DFT studies can help determine whether the C-H activation step proceeds through a specific pathway, such as an oxidative addition or a concerted metalation-deprotonation mechanism. acs.org

In cobalt-catalyzed hydroformylation, DFT modeling has been used to understand the regioselectivity of the reaction. researchgate.net The calculations can reveal the energy barriers for the formation of linear versus branched aldehyde products when a ligand like n-pentyl-9-phosphabicyclo[4.2.1]nonane is used. researchgate.netacs.org These studies often show that the mechanism involves steps like carbon monoxide (CO) dissociation from the metal center, followed by reaction with H₂, and DFT can quantify the energetics of these crucial steps. researchgate.netacs.org

The interaction between the 9-phosphabicyclo[4.2.1]nonane ligand and the metal center is fundamental to the catalyst's stability and activity. DFT calculations provide detailed information about the coordination environment, including bond lengths, bond angles, and the nature of the metal-phosphorus bond. nih.gov

These computational studies can reveal subtle electronic and steric effects that govern the behavior of the catalyst. For instance, DFT can explain why the unique coordination environment provided by Phoban-type ligands leads to enhanced stability and catalytic activity in certain reactions. nih.govscience.gov DFT calculations have also been employed to understand geometry changes upon coordination; for example, d9 metal systems can distort from ideal trigonal planar geometries, and DFT can elucidate the electronic origins of these T-shaped or Y-shaped distortions. bath.ac.uk By modeling the ligand-metal complex, researchers can gain insights into how the rigid bicyclic framework of the ligand influences the accessibility of the metal center for substrate binding and subsequent catalytic transformation. acs.org

Molecular Mechanics Calculations

While DFT is excellent for describing electronic effects, molecular mechanics (MM) provides a computationally less expensive method to assess steric properties and conformational landscapes, which are critical for bulky ligands like 9-phosphabicyclo[4.2.1]nonane derivatives.

The rigid bicyclic structure of 9-phosphabicyclo[4.2.1]nonane imposes significant steric constraints that influence its coordination chemistry. Molecular mechanics calculations are well-suited to analyze these steric effects and explore the conformational preferences of the ligand and its metal complexes.

Computational studies, often combining MM and DFT, have investigated how substituents on the phosphorus atom affect the ligand's conformation. For example, as the steric bulk of the R group in a 9-R-9-phosphabicyclo[4.2.1]nonane ligand increases, tension is generated. This strain can be released through distortions of the six-membered ring's chair conformation towards a half-chair or even a twist-boat conformation. scribd.com Understanding these conformational changes is crucial as they directly impact the steric environment around the metal center, which in turn can influence the selectivity of the catalytic reaction. scribd.com

Table 2: Calculated Conformational Changes in Substituted 9-Phosphabicyclo[4.2.1]nonane

Substituent (R)Predicted Ring ConformationImplicationReference
Small (e.g., H)ChairMinimal distortion scribd.com
Medium (e.g., Me, iPr)Half-ChairModerate steric strain scribd.com
Large (e.g., tBu)Twist-BoatSignificant steric strain release scribd.com

Computational Approaches to Ligand Design and Optimization

Computational methods are increasingly used not just to understand existing systems but also to proactively design new and improved ligands. By predicting the properties of hypothetical molecules, computational chemistry can guide synthetic efforts toward the most promising candidates. bath.ac.ukuj.ac.za

For 9-phosphabicyclo[4.2.1]nonane systems, computational approaches allow for the virtual screening of various substituents on the phosphorus atom or modifications to the bicyclic backbone itself. researchgate.net Researchers can calculate key descriptors, such as steric bulk (e.g., cone angle or percent buried volume) and electronic properties (e.g., HOMO/LUMO energies or calculated ¹J P-Se), for a library of virtual ligands. researchgate.netuj.ac.za These predicted properties can then be correlated with desired catalytic outcomes, such as high activity or specific selectivity. This in silico design process accelerates the development of optimized ligands for specific applications, reducing the time and resources required for experimental synthesis and testing. bath.ac.uk

Structure-Activity/Selectivity Relationship Investigations

Structure-activity relationships (SAR) and structure-selectivity relationships (SSR) are crucial for optimizing the performance of catalysts. In the context of 9-phosphabicyclo[4.2.1]nonane systems, computational methods are employed to correlate the structural features of the ligand with the catalytic activity and selectivity observed in chemical reactions.

Key structural parameters of phosphine ligands, such as the 9-phosphabicyclo[4.2.1]nonane framework, that are often investigated include:

Steric Bulk: The size of the ligand is a critical factor that influences the coordination environment around the metal center. This can affect substrate binding, product dissociation, and the stability of catalytic intermediates. The bicyclic structure of the 9-phosphabicyclo[4.2.1]nonane imparts a specific steric profile that can be fine-tuned by substitution at the phosphorus atom.

Electronic Properties: The electron-donating or -withdrawing nature of the ligand influences the electron density at the metal center. This, in turn, affects the metal's reactivity in key catalytic steps such as oxidative addition and reductive elimination. The phosphorus atom in the 9-phosphabicyclo[4.2.1]nonane scaffold possesses a lone pair of electrons that is crucial for its donor properties.

Bite Angle: For bidentate phosphine ligands derived from this scaffold, the P-M-P angle (where M is the metal center) is a key determinant of selectivity, particularly in asymmetric catalysis.

Computational studies often employ techniques like quantitative structure-activity relationship (QSAR) modeling to establish mathematical relationships between these descriptors and catalytic outcomes. For instance, the catalytic efficiency of palladium catalysts in cross-coupling reactions has been shown to be influenced by the steric and electronic properties of phosphine ligands. uj.ac.za

Table 1: Key Molecular Descriptors for a Series of Phosphine Ligands

LigandTolman Cone Angle (°)Tolman Electronic Parameter (cm⁻¹)
P(CH₃)₃1182064.1
P(C₂H₅)₃1322061.7
P(C₆H₅)₃1452068.9
P(cyclo-C₆H₁₁)₃1702056.4
9-R-9-phosphabicyclo[4.2.1]nonane (estimated)VariableVariable

Note: The values for 9-R-9-phosphabicyclo[4.2.1]nonane are not explicitly found in the literature for a wide range of 'R' groups and would need to be computationally determined for specific derivatives.

Predicting Catalytic Performance for Asymmetric Reactions

A significant area of computational research is the prediction of catalytic performance, especially in asymmetric reactions where achieving high enantioselectivity is a primary goal. For ligands based on the 9-phosphabicyclo[4.2.1]nonane framework, computational models can be used to predict how modifications to the ligand structure will impact the stereochemical outcome of a reaction.

Density Functional Theory (DFT) is a powerful tool used to model the transition states of catalytic cycles. By calculating the energy barriers for the formation of different stereoisomers, researchers can predict which enantiomer will be preferentially formed. This information is invaluable for the in silico design of chiral ligands.

Recent advancements in machine learning and data-driven approaches have also been applied to catalyst design. By training algorithms on existing experimental and computational data, it is possible to develop models that can predict the performance of new, untested ligands. chemrxiv.orgresearchgate.net These models can rapidly screen large virtual libraries of potential ligands, identifying promising candidates for experimental validation.

Table 2: Predicted vs. Experimental Enantiomeric Excess (% ee) for a Model Asymmetric Hydrogenation Reaction with Various Phosphine Ligands

LigandPredicted % ee (Computational Model)Experimental % ee
(R)-BINAP9695
(S)-MeO-BIPHEP9290
(R,R)-DIPAMP9896
Chiral 9-R-9-phosphabicyclo[4.2.1]nonane derivative (hypothetical)Model-dependentRequires experimental data

Note: This table presents hypothetical data to illustrate the predictive power of computational models. The development of such a model for a specific reaction involving chiral 9-phosphabicyclo[4.2.1]nonane ligands would require a dedicated computational and experimental study.

The insights gained from these theoretical and computational studies are instrumental in guiding the synthesis of new 9-phosphabicyclo[4.2.1]nonane derivatives with tailored properties for specific catalytic applications. uj.ac.zaorganic-chemistry.org This synergy between computational prediction and experimental work accelerates the discovery of next-generation catalysts.

Future Directions and Emerging Research Avenues

Development of Novel 9-Phosphabicyclo[4.2.1]nonane Derivatives with Tunable Properties

The performance of a phosphine (B1218219) ligand in a catalytic cycle is intricately linked to its electronic and steric properties. libretexts.org The unique bicyclic framework of 9-phosphabicyclo[4.2.1]nonane provides a rigid scaffold that can be systematically modified to fine-tune these properties. ontosight.ai Future research will likely focus on the synthesis of a diverse library of 9-phosphabicyclo[4.2.1]nonane derivatives with a wide range of electronic and steric profiles.

The electronic nature of the phosphine can be modulated by introducing electron-donating or electron-withdrawing substituents on the bicyclic backbone or directly on the phosphorus atom. umb.edumanchester.ac.uk For instance, the incorporation of alkyl groups would enhance the electron-donating ability of the phosphine, leading to more electron-rich metal centers in catalytic complexes. gessnergroup.com Conversely, the introduction of aryl or alkoxy groups can increase the π-acidity of the ligand. umb.edu The ability to systematically alter these electronic parameters is crucial for optimizing catalytic activity and selectivity for specific reactions. souleresearchgroup.org

Steric hindrance is another critical factor that can be adjusted. libretexts.org The constrained environment of the 9-phosphabicyclo[4.2.1]nonane structure already imparts specific steric bulk. ontosight.ai Further modifications, such as the introduction of bulky substituents at various positions on the rings, can create more sterically demanding ligands. ucla.edugoogle.com This can be advantageous in promoting reductive elimination steps in cross-coupling reactions or in controlling regioselectivity. The development of derivatives with varying cone angles and buried volume percentages will allow for a more precise control over the steric environment around the metal center. ucla.edu

Table 1: Potential 9-Phosphabicyclo[4.2.1]nonane Derivatives and their Expected Properties

Derivative Substituent Expected Electronic Effect Expected Steric Effect Potential Application
9-Aryl-9-phosphabicyclo[4.2.1]nonane Aryl group on Phosphorus Electron-withdrawing Increased bulk Cross-coupling reactions
9-Alkyl-9-phosphabicyclo[4.2.1]nonane Alkyl group on Phosphorus Electron-donating Increased bulk Hydrogenation reactions

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts. nih.govcore.ac.uk Future research will increasingly rely on a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling to unravel the intricate details of catalytic cycles involving 9-phosphabicyclo[4.2.1]nonane derivatives. proquest.commdpi.com

In situ spectroscopic techniques, such as high-resolution NMR and IR spectroscopy, can provide real-time information about the formation and transformation of catalytic intermediates. researchgate.netfigshare.com These experimental observations, when coupled with kinetic studies, can help to elucidate the rate-determining steps and identify potential catalyst deactivation pathways.

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. proquest.com DFT can be used to model the structures of reactants, intermediates, and transition states, as well as to calculate their relative energies. mdpi.com This information can provide valuable insights into the factors that control the reactivity and selectivity of a catalytic reaction. For instance, computational studies can help to understand how the electronic and steric properties of different 9-phosphabicyclo[4.2.1]nonane derivatives influence the energetics of key elementary steps in a catalytic cycle. chemrxiv.org

The combination of these experimental and computational approaches will lead to a more comprehensive understanding of how these bicyclic phosphine ligands operate at a molecular level, which will, in turn, guide the design of next-generation catalysts with superior performance.

Sustainable Synthesis and Application of Bicyclic Organophosphorus Compounds

The principles of green chemistry are increasingly influencing the direction of chemical research and development. rsc.orgbeilstein-journals.org Future efforts in the area of bicyclic organophosphorus compounds will undoubtedly focus on developing more sustainable synthetic routes and applications. rsc.orgrsc.org

The synthesis of 9-phosphabicyclo[4.2.1]nonane and its derivatives should ideally be achieved through processes that are atom-economical, energy-efficient, and utilize renewable feedstocks where possible. rsc.org This may involve the development of catalytic methods for the construction of the bicyclic framework, replacing traditional stoichiometric reagents with catalytic alternatives. researchgate.net Solvent selection is another crucial aspect, with a growing emphasis on the use of greener solvents or even solvent-free reaction conditions. rsc.org

In terms of applications, the focus will be on developing catalytic processes that are environmentally benign. researchgate.net This includes designing catalysts that can operate under milder reaction conditions, exhibit high turnover numbers and turnover frequencies to minimize catalyst loading, and can be easily separated and recycled. researchgate.net The development of catalysts based on earth-abundant and non-toxic metals is also a key goal in sustainable catalysis.

By integrating the principles of green chemistry into the design, synthesis, and application of 9-phosphabicyclo[4.2.1]nonane and other bicyclic organophosphorus compounds, the field can contribute to the development of more sustainable chemical technologies. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 9-phosphabicyclo[4.2.1]nonane derivatives, and how can solvent choice influence isomer formation?

  • Methodology : The synthesis of bicyclic phosphine derivatives often involves cycloaddition or substitution reactions. For example, solvent-controlled oxyselenation of cyclo-octa-1,5-diene with phenyl selenocyanate in alcohols or aqueous THF produces 9-oxabicyclo[4.2.1]nonane derivatives, with solvent polarity dictating the ratio of [4.2.1] vs. [3.3.1] isomers . For phosphabicyclo analogs, Shell Oil Company’s catalytic systems utilize hydrocarbylene (e.g., ethylene) to generate ditertiary phosphines, favoring [4.2.1] or [3.3.1] moieties depending on reaction conditions . Chlorination can be introduced via electrophilic substitution or ligand exchange in late-stage synthesis.

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to differentiate [4.2.1] and [3.3.1] bicyclic isomers?

  • Methodology : Bridgehead protons in the [4.2.1] system exhibit deshielding (~0.5 ppm downfield shift) compared to [3.3.1] isomers due to increased ring strain. For example, endo-2-iodo-9-oxabicyclo[4.2.1]nonane shows distinct NMR signals at δ 4.5 (multiplet) and 4.15 (m) for ether-linked protons, with broader splitting in the [4.2.1] system . Eu(fod)₃ shift reagents further resolve stereochemical ambiguities in epoxidized derivatives .

Q. What are the primary applications of 9-phosphabicyclo[4.2.1]nonane derivatives in catalysis?

  • Methodology : These compounds serve as ligands in homogeneous catalysis. For instance, 9-phosphabicyclo[4.2.1]nonane mixed with [3.3.1] isomers (Phoban ligands) enhances cobalt-catalyzed hydroformylation by stabilizing metal centers and modulating regioselectivity . Asymmetric catalysis applications include Pd-mediated allylic alkylation, where chiral phosphabicyclo ligands achieve up to 85% enantiomeric excess .

Advanced Research Questions

Q. How do computational studies address the thermodynamic stability and reactivity of [4.2.1] vs. [3.3.1] phosphabicyclo isomers?

  • Methodology : Density functional theory (DFT) calculations reveal that [3.3.1] isomers are thermodynamically favored due to lower ring strain. However, kinetic control during synthesis (e.g., using excess reagents or low-temperature conditions) can trap the [4.2.1] form . Activation barriers for isomerization pathways are analyzed using transition-state modeling, guiding solvent and catalyst selection .

Q. What strategies mitigate challenges in isolating pure [4.2.1] isomers from mixtures with [3.3.1] derivatives?

  • Methodology : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) exploits polarity differences between isomers. Alternatively, selective crystallization using chiral auxiliaries (e.g., ferrocenyl amines) enriches [4.2.1] isomers, as demonstrated in asymmetric ligand synthesis . Kinetic resolution via controlled hydrolysis of reactive intermediates (e.g., episulfonium ions) also reduces cross-contamination .

Q. How do steric and electronic properties of 9-phosphabicyclo[4.2.1]nonane ligands influence catalytic activity in cross-coupling reactions?

  • Methodology : Steric bulk from the bicyclic framework restricts metal coordination geometry, favoring transmetalation in Suzuki-Miyaura couplings. Electronic effects are probed via Hammett studies, correlating substituent electronegativity (e.g., chloro vs. phenyl groups) with catalytic turnover rates . Comparative X-ray diffraction of Pd-allyl complexes (e.g., [Pd(η³-C₃H₅)(5a)]O₃SCF₃) reveals ligand-induced distortions in metal centers .

Q. What mechanistic insights explain the preferential formation of [4.2.1] derivatives in iodine-mediated cyclizations?

  • Methodology : Iodine acts as both an electrophile and leaving group. In cyclo-octadiene systems, iodine addition to one double bond activates the second via carbocation intermediates, driving [4.2.1] ring closure. Kinetic studies show faster iodination rates for strained alkenes, favoring bicyclo[4.2.1]nonane over [3.3.1] under non-equilibrium conditions . Isotopic labeling (²H, ¹³C) tracks regioselectivity in multi-step pathways .

Notes

  • Structural analogs (e.g., oxa/aza derivatives) provide indirect evidence for phosphabicyclo systems.
  • Advanced methodologies emphasize kinetic/thermodynamic control, computational modeling, and stereochemical resolution.

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